

# safety and handling of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

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## Compound of Interest

**Compound Name:** 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

**Cat. No.:** B1301079

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An In-Depth Technical Guide to **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline**: Safety, Handling, and Experimental Considerations

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** is a highly versatile fluorinated heterocyclic compound. Its unique structural features, particularly the trifluoromethyl groups, impart enhanced chemical stability, lipophilicity, and unique electronic properties.<sup>[1][2][3]</sup> These characteristics make it a valuable intermediate and building block in the fields of pharmaceutical and agrochemical research.<sup>[1][2]</sup> It is explored for its potential as an antimicrobial agent, in the development of fluorescent probes for biochemical assays, and as a component in advanced materials.<sup>[1][3]</sup> This guide provides comprehensive information on its safety, handling, physicochemical properties, and relevant experimental protocols.

## Physicochemical and Identification Data

Proper identification and understanding of the physicochemical properties of **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** are crucial for its safe handling and application in research.

Property	Value	Reference(s)
IUPAC Name	2,6-Bis(trifluoromethyl)quinolin-4-ol	[4]
Synonyms	2,6-Di(Trifluoromethyl)quinolin-4-ol, BUTTPARK 48\04-93	[1][4]
CAS Number	35877-04-4	[1][4]
Molecular Formula	C <sub>11</sub> H <sub>5</sub> F <sub>6</sub> NO	[1][4]
Molecular Weight	281.16 g/mol	[1]
Appearance	Solid (Form may vary)	[5]
Melting Point	280-290°C	[6]
Boiling Point	305.9 ± 37.0 °C (Predicted)	[6]
Density	1.542 ± 0.06 g/cm <sup>3</sup> (Predicted)	[6]
pKa	5.84 ± 0.40 (Predicted)	[6]
Storage Conditions	Store at 0-8°C.[1][3] Keep in a dry, cool, and well-ventilated place.[7][8] Sealed in dry, Room Temperature.[6]	

## Safety and Hazard Information

Based on safety data sheets for **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** and structurally similar compounds, the following hazard and precautionary measures are recommended.

## GHS Hazard Classification

- Skin Corrosion/Irritation: Category 2[7][9]
- Serious Eye Damage/Eye Irritation: Category 1 or 2A[7][9][10]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[7][8][9][11]

- Acute Oral Toxicity: Category 4 (Harmful if swallowed)[\[7\]](#)

## Hazard and Precautionary Statements

Type	Statement	Reference(s)
Hazard Statements	H315: Causes skin irritation.[8] [9][10][11] H318/H319: Causes serious eye damage/irritation. [7][9][10][11] H335: May cause respiratory irritation.[8][9][11] H302: Harmful if swallowed.[7]	
Prevention	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9][11] P264: Wash face, hands and any exposed skin thoroughly after handling.[7][9] [10][11] P271: Use only outdoors or in a well-ventilated area.[9][11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][9][10][11]	
Response	P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8][9][10][11] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] [11] P312: Call a POISON CENTER or doctor if you feel unwell.[9][11] P362 + P364: Take off contaminated clothing and wash it before reuse.[10] [11]	
Storage	P403 + P233: Store in a well-ventilated place. Keep	

container tightly closed.[8][9]

[11][12]

Disposal

P501: Dispose of contents/container to an approved waste disposal plant.

[8][9][11][12]

## Handling and Personal Protective Equipment (PPE)

Safe handling practices are essential when working with this compound.

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure that eyewash stations and safety showers are close to the workstation.[7]
- Personal Protective Equipment:
  - Eye/Face Protection: Wear tight-sealing safety goggles (European Standard EN 166 or equivalent).[8][11]
  - Hand Protection: Wear appropriate chemical-resistant protective gloves.[8][11]
  - Skin and Body Protection: Wear long-sleeved clothing to prevent skin exposure.[8][11]
  - Respiratory Protection: Under normal use with adequate ventilation, no respiratory protection is typically needed. For large-scale use, emergencies, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][8][11]
- Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. [11] Wash hands before breaks and immediately after handling the product.[8] Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.[11]

## Experimental Protocols

The following sections detail methodologies relevant to the synthesis and biological evaluation of **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline**.

## General Synthesis Protocol: Conrad-Limpach Reaction

The synthesis of 4-hydroxyquinolines is often achieved via the Conrad-Limpach reaction, which involves the condensation of an aniline with a  $\beta$ -ketoester followed by thermal cyclization. This protocol is adapted for the specific synthesis of the title compound.

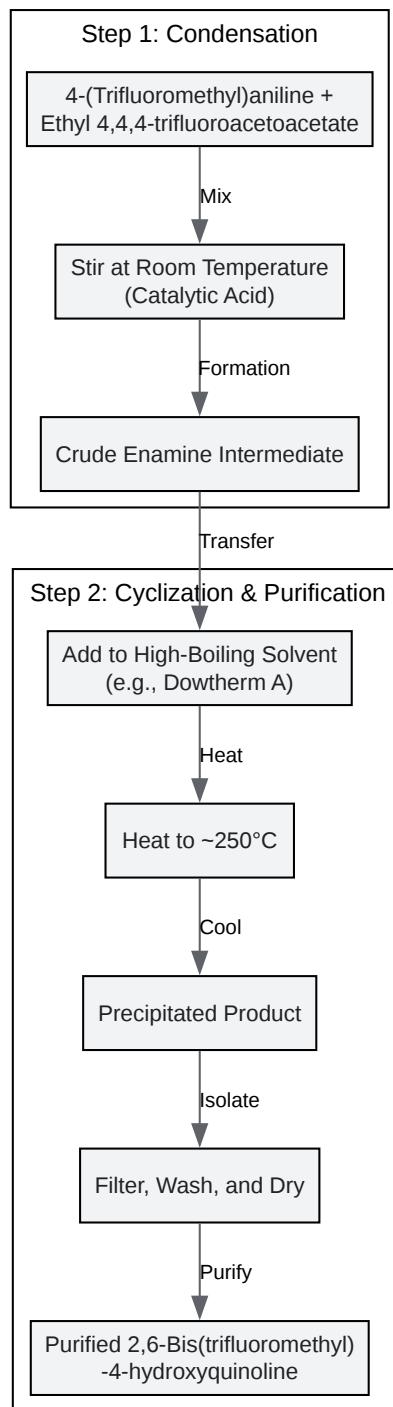
### Step 1: Condensation of 4-(Trifluoromethyl)aniline and Ethyl 4,4,4-trifluoroacetoacetate

- In a round-bottomed flask equipped with a magnetic stirrer, combine 1 equivalent of 4-(trifluoromethyl)aniline and 1.1 equivalents of ethyl 4,4,4-trifluoroacetoacetate.
- Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
- Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically exothermic.
- Upon completion, remove any volatile byproducts under reduced pressure to yield the crude enamine intermediate.

### Step 2: Thermal Cyclization

- Add the crude enamine intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a three-necked flask equipped with a mechanical stirrer and a condenser.[\[14\]](#)
- Heat the mixture with vigorous stirring to approximately 250°C.[\[15\]](#) Maintain this temperature for 15-30 minutes to facilitate the intramolecular cyclization.[\[14\]](#)[\[15\]](#)
- Monitor the reaction by TLC until the starting material is consumed.
- Allow the mixture to cool to room temperature, which should cause the **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** product to precipitate.[\[14\]](#)
- Collect the solid product by filtration, wash with a non-polar solvent like petroleum ether or hexane to remove the high-boiling solvent, and dry under vacuum.[\[14\]](#)
- If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

## Workflow for Synthesis via Conrad-Limpach Reaction

[Click to download full resolution via product page](#)A generalized workflow for the synthesis of **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline**.

## Protocol: In Vitro Kinase Inhibition Assay (Example: PI3K/mTOR)

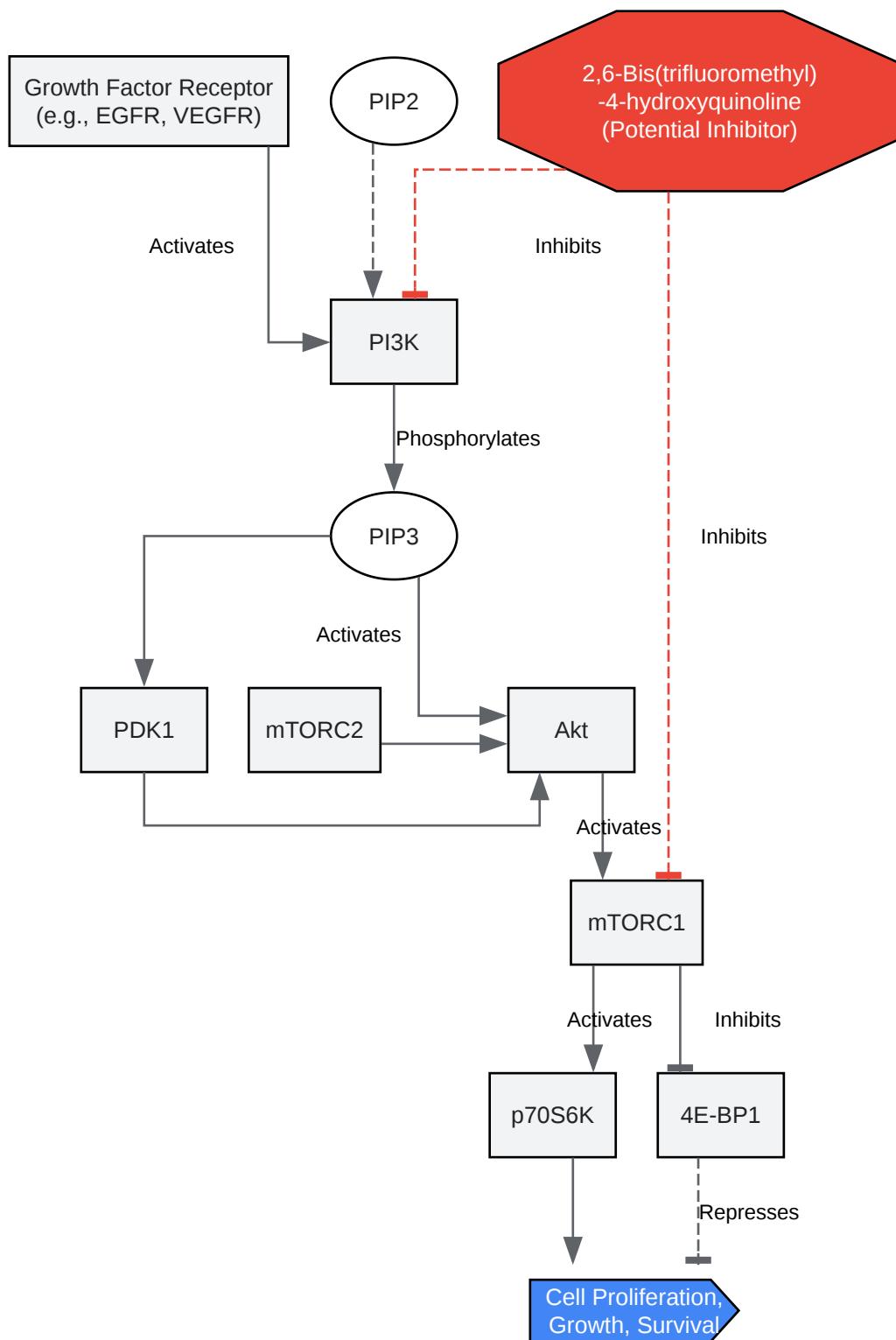
Quinoline derivatives are known inhibitors of kinase pathways like PI3K/Akt/mTOR.[\[16\]](#) The following is a general protocol to assess the inhibitory activity of the title compound.

- Compound Preparation: Prepare a stock solution of **2,6-Bis(trifluoromethyl)-4-hydroxyquinoline** in 100% DMSO. Create serial dilutions to achieve the desired final concentrations for the assay, ensuring the final DMSO concentration in the assay does not exceed 1%.
- Assay Setup:
  - Use a suitable assay kit (e.g., ADP-Glo™ Kinase Assay).
  - In a 96-well plate, add the kinase enzyme (e.g., PI3K $\alpha$  or mTOR) in kinase assay buffer.
  - Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (vehicle/DMSO).[\[15\]](#)
  - Add the substrate (e.g., a specific peptide or lipid) to all wells.
- Reaction Initiation and Incubation:
  - Initiate the kinase reaction by adding ATP to each well.[\[15\]](#)
  - Incubate the plate at 30°C for 60 minutes, or as recommended by the kit manufacturer.[\[15\]](#)
- Signal Detection:
  - Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[\[15\]](#)
  - Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
  - Measure the luminescence using a plate reader.

- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the  $IC_{50}$  value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

## Biological Context and Potential Signaling Pathways

Derivatives of 2-anilinoquinoline and other quinoline structures have been identified as potential anti-cancer agents that can target key signaling pathways involved in cell proliferation, survival, and growth.<sup>[16][17]</sup> One of the most critical pathways in cancer is the PI3K/Akt/mTOR pathway, which is frequently deregulated in various tumors.<sup>[16][18]</sup> Inhibiting key nodes in this pathway, such as PI3K and mTOR, is a validated therapeutic strategy.



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The PI3K/Akt/mTOR signaling pathway, a potential target for quinoline-based inhibitors.

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)